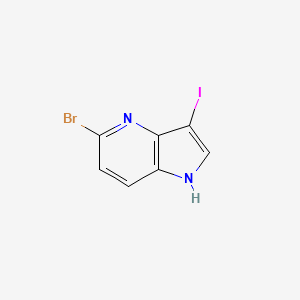

5-Bromo-3-iodo-4-azaindole

Description

Properties

IUPAC Name |

5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQPNEJKIGXJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696633 | |

| Record name | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-16-4 | |

| Record name | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-4-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-3-iodo-4-azaindole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step synthetic route based on established methodologies for the regioselective halogenation of the 4-azaindole (B1209526) core. The proposed pathway, experimental protocols, and associated data are derived from analogous transformations reported for related azaindole isomers and other heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available 4-azaindole. The strategy hinges on the differential reactivity of the positions on the azaindole ring, with the C-3 position of the pyrrole (B145914) ring being the most susceptible to electrophilic substitution.

The proposed pathway is as follows:

-

Step 1: Regioselective Iodination of 4-azaindole. The first step involves the selective introduction of an iodine atom at the C-3 position of the 4-azaindole ring to yield 3-iodo-4-azaindole. This is a common and high-yielding reaction for indoles and azaindoles.

-

Step 2: Regioselective Bromination of 3-iodo-4-azaindole. The subsequent step is the selective bromination of 3-iodo-4-azaindole at the C-5 position of the pyridine (B92270) ring. The presence of the electron-withdrawing iodine atom at the C-3 position is anticipated to deactivate the pyrrole ring towards further electrophilic substitution, thereby favoring bromination on the pyridine ring.

An In-depth Technical Guide to 5-Bromo-3-iodo-4-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-4-azaindole, systematically named 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural resemblance to purine (B94841) and indole (B1671886) scaffolds makes it a "privileged structure" for the design of kinase inhibitors and other therapeutic agents. The presence of bromine and iodine atoms at positions 5 and 3, respectively, provides reactive handles for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, several properties are predicted and await experimental verification. For comparison, the melting point of the isomeric 5-Bromo-3-iodo-7-azaindole is 234-239 °C.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrIN₂ | --INVALID-LINK-- |

| Molecular Weight | 322.93 g/mol | --INVALID-LINK-- |

| CAS Number | 1190319-16-4 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Boiling Point | 411.6 ± 40.0 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 2.4 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and DMSO (Predicted) | - |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols

The synthesis of this compound and its subsequent functionalization are critical for its application in drug discovery. Below are representative experimental protocols.

Synthesis of 4-Azaindole (B1209526) Derivatives (General Protocol)

A common strategy for the synthesis of the 4-azaindole scaffold involves a modified Cacchi palladium-mediated domino alkylation-cyclization reaction. The following is a generalized procedure that may be adapted for the synthesis of this compound, likely starting from a suitably substituted bromopyridine precursor.

Materials:

-

Substituted bromopyridine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, Dioxane)

-

Trifluoroacetic anhydride

Procedure:

-

Sonogashira Coupling: A mixture of the bromopyridine (1 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent is degassed and stirred under an inert atmosphere. A base (2 eq.) is added, and the reaction is heated until completion (monitored by TLC or LC-MS).

-

Acylation: The resulting alkyne is treated with trifluoroacetic anhydride.

-

Cyclization: The acylated intermediate undergoes a palladium-catalyzed domino alkylation-cyclization to yield the 4-azaindole scaffold.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The bromine and iodine atoms on the this compound core are excellent handles for introducing molecular diversity via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

Materials:

-

This compound (1 eq.)

-

Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.1 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

The reaction mixture is heated (typically 80-120 °C) with stirring for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Azaindole scaffolds are integral to the development of a wide range of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of 4-azaindole have shown potent inhibitory activity against several kinases, including Transforming Growth Factor-beta Receptor 1 (TGFβRI) and p21-activated kinase 1 (PAK1).

Kinase Inhibition

The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: General mechanism of kinase inhibition by a this compound derivative.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer. TGFβRI is a key kinase in this pathway.

Caption: Inhibition of the TGF-β signaling pathway by a 4-azaindole derivative.

p21-activated Kinase (PAK) Signaling Pathway

p21-activated kinases (PAKs) are key effectors of the Rho family of small GTPases and are involved in cytoskeleton dynamics, cell motility, survival, and proliferation.[7][8][9][10][11] PAK1 is a well-studied member of this family and a target for cancer therapy.

References

- 1. 5-溴-3-碘-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 4. sinobiological.com [sinobiological.com]

- 5. cusabio.com [cusabio.com]

- 6. news-medical.net [news-medical.net]

- 7. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

5-Bromo-3-iodo-4-azaindole CAS number and characterization

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-3-iodo-4-azaindole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic route starting from the commercially available 5-Bromo-4-azaindole. It further details a plausible experimental protocol for its synthesis and provides predicted characterization data based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of polysubstituted 4-azaindole (B1209526) scaffolds.

Introduction

Physicochemical Properties

The properties of the proposed starting material, 5-Bromo-4-azaindole, are well-documented. The properties of the target compound, this compound, are predicted based on the structural modifications.

| Property | 5-Bromo-4-azaindole (Starting Material) | This compound (Predicted) |

| CAS Number | 1000341-51-4 | Not available |

| Molecular Formula | C₇H₅BrN₂ | C₇H₄BrIN₂ |

| Molecular Weight | 197.03 g/mol | 322.93 g/mol |

| Appearance | Solid | Predicted to be a solid |

| Purity | Commercially available | Dependent on synthesis and purification |

| Solubility | Soluble in organic solvents like DMSO and DMF | Predicted to be soluble in polar aprotic solvents |

Proposed Synthesis

The synthesis of this compound can be envisioned through the direct iodination of the commercially available 5-Bromo-4-azaindole at the C3 position. The pyrrole (B145914) ring of the azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive.

In-depth Technical Guide: The Crystal Structure of Azaindole Derivatives

A comprehensive analysis of the crystallographic features, experimental protocols, and structural relationships of halogenated azaindoles, with a focus on providing a framework for understanding the crystal structure of 5-Bromo-3-iodo-4-azaindole.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of this compound is not publicly available in crystallographic databases. This guide provides a detailed framework using the publicly available crystal structure of a closely related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) , to illustrate the expected data, experimental protocols, and structural analysis. This information serves as a template for what a comprehensive guide on the target compound would entail.

Introduction to Azaindoles in Drug Discovery

Azaindoles, also known as pyrrolopyridines, are heterocyclic aromatic compounds that are isosteres of indole (B1671886). They are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine (B94841) core of nucleobases and the indole structure of tryptophan, allowing them to interact with a wide range of biological targets.[1] The nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bonds with biological macromolecules, and its position significantly influences the molecule's electronic properties and binding affinity. Halogenated azaindoles, in particular, are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[1] The precise understanding of their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design.

Physicochemical Properties

While the full crystal structure of this compound is not available, some of its basic physicochemical properties can be found from chemical suppliers. For the related compound, 5-Bromo-3-iodo-7-azaindole, the melting point is reported to be between 234-239 °C.

| Property | This compound (Predicted/Supplier Data) | 5-Bromo-3-iodo-7-azaindole (Experimental Data) | 5-Bromo-7-azaindole (Experimental Data) |

| Molecular Formula | C₇H₄BrIN₂ | C₇H₄BrIN₂ | C₇H₅BrN₂ |

| Molecular Weight | 322.93 g/mol | 322.93 g/mol [2] | 197.03 g/mol [3] |

| Appearance | Solid/Powder | Powder | Solid[3] |

| Melting Point | Not available | 234-239 °C | 176-180 °C[3] |

Crystallographic Analysis of 5-Bromo-7-azaindole

The following crystallographic data is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), which serves as a proxy for the type of information required for a complete analysis of the target compound. The data is sourced from a study by Štarha and Trávníček.[4][5]

| Parameter | Value |

| Empirical Formula | C₇H₅BrN₂ |

| Formula Weight | 197.04 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 8.9082 (4) Åb = 13.3632 (6) Åc = 5.8330 (3) Å |

| α = 90°β = 103.403 (5)°γ = 90° | |

| Volume | 675.47 (6) ų |

| Z | 4 |

| Density (calculated) | 1.938 Mg/m³ |

| Absorption coefficient | 6.00 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.24 x 0.24 x 0.12 mm |

| Theta range for data collection | 3.8 to 25.0° |

| Reflections collected | 3977 |

| Independent reflections | 1185 [R(int) = 0.022] |

| Completeness to theta = 25.00° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1185 / 0 / 91 |

| Goodness-of-fit on F² | 1.13 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.092 |

| R indices (all data) | R1 = 0.040, wR2 = 0.095 |

| Largest diff. peak and hole | 1.69 and -0.33 e.Å⁻³ |

Data obtained from Acta Crystallographica Section E: Crystallographic Communications.[4][5]

In the crystal structure of 5-Bromo-7-azaindole, the fused pyridine and pyrrole (B145914) rings form an essentially planar azaindole skeleton. The molecules form inversion dimers through pairs of N—H···N hydrogen bonds.[4][5] This dimeric structure is a common feature in azaindole crystallography and would be a key point of analysis for this compound. The planarity of the ring system and the nature of the intermolecular interactions, such as hydrogen bonding and potential halogen bonding (due to the presence of bromine and iodine), would be critical to understanding its solid-state behavior and its interactions with biological targets.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and crystallization of halogenated azaindoles, based on literature procedures.[1]

A common synthetic route to produce 5-bromo-3-iodo-azaindoles involves a multi-step process starting from a substituted pyridine.

Detailed Protocol for Iodination of a Brominated Precursor: [1]

-

Precursor Preparation: Start with 5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-4-azaindole).

-

Reaction Setup: Dissolve the precursor in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a base, such as potassium hydroxide (B78521) (KOH), to the solution. Subsequently, add molecular iodine (I₂) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Growing single crystals suitable for X-ray diffraction is a critical step.

Protocol for Slow Evaporation:

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) in a clean vial.

-

Evaporation: Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a spatula or pipette.

Signaling Pathways and Biological Relevance

Azaindole scaffolds are prevalent in kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The azaindole core acts as a scaffold that can form hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of adenine (B156593) from ATP. The substituents at the 3, 4, and 5-positions, such as the bromo and iodo groups, can be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity. The crystal structure of this compound would be invaluable for understanding these interactions at an atomic level and for guiding the design of more effective kinase inhibitors.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for what its analysis would entail. By examining the available data for the closely related 5-Bromo-7-azaindole, we can anticipate the key structural features, such as molecular planarity and hydrogen-bonded dimer formation. The detailed experimental protocols for synthesis and crystallization, along with the visualization of its potential role in kinase inhibition, underscore the importance of structural biology in modern drug discovery. The future determination and publication of the this compound crystal structure will be a valuable addition to the field, enabling more precise structure-activity relationship studies and the rational design of novel therapeutics.

References

- 1. 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 757978-18-0 | Benchchem [benchchem.com]

- 2. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-7-azaindole 97 183208-35-7 [sigmaaldrich.com]

- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 5-Bromo-3-iodo-4-azaindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 5-Bromo-3-iodo-4-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the current lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative assessment based on the molecule's structural characteristics and established principles of solubility. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to provide researchers with the foundational knowledge and practical methodology to assess the solubility of this compound and similar compounds in various organic solvents.

Qualitative Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, a halogenated azaindole, provides insight into its expected solubility in a range of organic solvents.

The key structural features influencing its solubility are:

-

Azaindole Core: The bicyclic aromatic ring system containing a pyrrole (B145914) fused to a pyridine (B92270) ring is largely nonpolar and hydrophobic. This aromatic nature suggests solubility in nonpolar and moderately polar solvents.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

-

Bromo and Iodo Substituents: The presence of bromine and iodine atoms increases the molecular weight and polarizability of the molecule. These bulky halogen substituents can also contribute to van der Waals interactions, which can influence solubility in various solvents.

-

N-H Group: The pyrrole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, which may enhance solubility in polar, hydrogen-bond-accepting solvents.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule.

-

Moderate Solubility: Likely in polar protic solvents like methanol (B129727) and ethanol, where hydrogen bonding interactions can occur. Solubility may also be moderate in other polar aprotic solvents such as acetone (B3395972) and acetonitrile.

-

Low Solubility: Expected in nonpolar solvents like hexanes and toluene, as the polar functionalities of the azaindole ring would not be well-solvated.

It is crucial to note that this is a predictive assessment. For accurate quantitative data, experimental determination is necessary.

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a generalized "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of this compound in various organic solvents.[1][2][3][4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, acetone)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

-

-

Quantification by HPLC: [6][7][8]

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

HPLC Analysis: Inject the filtered sample and the calibration standards into the HPLC system.

-

Data Analysis: Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standards against their known concentrations. Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different organic solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pharmaguru.co [pharmaguru.co]

- 7. sciforum.net [sciforum.net]

- 8. blog.brewerscience.com [blog.brewerscience.com]

An In-depth Technical Guide to Electrophilic Substitution on the 4-Azaindole Ring

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) core is a significant heterocyclic motif in medicinal chemistry, serving as a crucial building block for numerous therapeutic agents. Its structural similarity to indole, coupled with the pyridine (B92270) ring's electronic influence, imparts unique physicochemical properties that are often sought in drug design. This guide provides a comprehensive overview of electrophilic substitution reactions on the 4-azaindole ring, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the synthesis and functionalization of this important scaffold.

Introduction to the Reactivity of 4-Azaindole

The 4-azaindole ring system consists of a pyrrole (B145914) ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack compared to indole. However, the pyrrole ring remains the more electron-rich portion of the molecule and is, therefore, the primary site of electrophilic substitution.

Computational studies and experimental evidence indicate that the C3 position of the pyrrole ring is the most nucleophilic and thus the preferred site for electrophilic attack. This regioselectivity is analogous to that of indole, where the attack at C3 leads to a more stable cationic intermediate that does not disrupt the aromaticity of the adjacent benzene (B151609) (or in this case, pyridine) ring.

Key Electrophilic Substitution Reactions on 4-Azaindole

This section details various electrophilic substitution reactions performed on the 4-azaindole core, including halogenation, nitration, acylation, and formylation. For each reaction, a representative experimental protocol and a summary of reported yields are provided.

Halogenation

Halogenated 4-azaindoles are valuable intermediates for further functionalization through cross-coupling reactions. Bromination and chlorination are the most common halogenation reactions performed on this scaffold.

Table 1: Halogenation of 4-Azaindole

| Electrophile/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | CH3CN, rt, 2h | 3-Bromo-4-azaindole | 85 | [1][2] |

| N-Chlorosuccinimide (NCS) | CH3CN, rt, 4h | 3-Chloro-4-azaindole | 78 | [1][2] |

To a solution of 4-azaindole (1.0 g, 8.46 mmol) in acetonitrile (B52724) (20 mL) at room temperature was added N-bromosuccinimide (1.58 g, 8.88 mmol) in one portion. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford 3-bromo-4-azaindole as a white solid.[1][2]

Nitration

Nitration of 4-azaindole introduces a nitro group, which can be a precursor for an amino group or other functionalities. The reaction requires careful control of conditions to avoid over-reaction or degradation.

Table 2: Nitration of 4-Azaindole

| Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| HNO3 / H2SO4 | 0 °C to rt, 12h | 3-Nitro-4-azaindole | 55 | [3] |

To a solution of 4-azaindole (500 mg, 4.23 mmol) in concentrated sulfuric acid (5 mL) at 0 °C was added a mixture of concentrated nitric acid (0.2 mL, 4.65 mmol) and concentrated sulfuric acid (0.5 mL) dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was collected by filtration, washed with water, and dried to give 3-nitro-4-azaindole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position of the 4-azaindole ring. This reaction typically requires a Lewis acid catalyst to activate the acylating agent.

Table 3: Friedel-Crafts Acylation of 4-Azaindole

| Acylating Agent | Lewis Acid | Reaction Conditions | Product | Yield (%) | Reference |

| Acetyl chloride | AlCl3 | CH2Cl2, rt, 8h | 3-Acetyl-4-azaindole | 65 | [4] |

| Benzoyl chloride | AlCl3 | CH2Cl2, rt, 12h | 3-Benzoyl-4-azaindole | 72 | [4] |

To a suspension of aluminum chloride (2.8 g, 21.0 mmol) in dichloromethane (B109758) (50 mL) was added 4-azaindole (0.5 g, 4.2 mmol) at room temperature. The mixture was stirred for 1 hour, after which acetyl chloride (1.5 mL, 21.0 mmol) was added dropwise. The resulting mixture was stirred for 8 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with dichloromethane. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield 3-acetyl-4-azaindole.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings. For 4-azaindole, this reaction proceeds at the C3 position.

Table 4: Vilsmeier-Haack Formylation of 4-Azaindole

| Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| POCl3, DMF | 80 °C, 3h | 4-Azaindole-3-carbaldehyde | 75 | [5] |

To a stirred solution of N,N-dimethylformamide (10 mL) at 0 °C was added phosphorus oxychloride (1.2 mL, 12.9 mmol) dropwise. The mixture was stirred for 30 minutes, and then a solution of 4-azaindole (1.0 g, 8.46 mmol) in DMF (5 mL) was added. The reaction mixture was heated to 80 °C and stirred for 3 hours. After cooling to room temperature, the mixture was poured onto crushed ice and neutralized with a 20% aqueous solution of sodium hydroxide. The resulting precipitate was collected by filtration, washed with water, and dried to afford 4-azaindole-3-carbaldehyde.[5]

Reaction Mechanisms and Logical Relationships

The regioselectivity of electrophilic substitution on the 4-azaindole ring can be rationalized by examining the stability of the intermediate sigma complexes (Wheland intermediates).

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general mechanism for the electrophilic substitution at the C3 position of 4-azaindole.

Caption: General mechanism of electrophilic substitution at C3 of 4-azaindole.

Vilsmeier-Haack Reaction Workflow

The Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, which then acts as the electrophile.

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-azaindole.

Conclusion

This guide provides a foundational understanding of the electrophilic substitution on the 4-azaindole ring, a key transformation for the synthesis of medicinally relevant compounds. The provided protocols and data serve as a practical resource for chemists in the pharmaceutical industry and academia. Further exploration into a broader range of electrophiles and the development of more sustainable and efficient reaction conditions will continue to expand the synthetic utility of the versatile 4-azaindole scaffold.

References

A Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in 5-Bromo-3-iodo-4-azaindole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its utility in drug discovery is significantly enhanced by the ability to introduce diverse substituents at specific positions. The di-halogenated derivative, 5-bromo-3-iodo-4-azaindole, presents a unique opportunity for sequential and site-selective functionalization. This technical guide provides an in-depth analysis of the differential reactivity between the carbon-iodine (C-I) bond at the C-3 position and the carbon-bromine (C-Br) bond at the C-5 position. By leveraging the principles of palladium-catalyzed cross-coupling reactions, researchers can selectively manipulate these positions to build molecular complexity, a crucial capability in modern medicinal chemistry.

Introduction: The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the rate-determining oxidative addition step, where the aryl halide adds to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. Consequently, the reactivity of halogens follows a well-established trend: C-I > C-Br > C-Cl .[1] The weaker C-I bond undergoes oxidative addition under much milder conditions (e.g., lower temperatures, less activating ligands) than the stronger C-Br bond.

This inherent difference in reactivity allows for the chemoselective functionalization of poly-halogenated heteroaromatic compounds. For this compound, this principle enables the C-3 position to be addressed selectively while the C-5 position remains intact, acting as a synthetic handle for a subsequent transformation.

Selective Functionalization of the C-3 Iodo Position

The C-3 iodo group is the more reactive site and can be selectively targeted using a variety of standard palladium-catalyzed cross-coupling reactions under mild conditions. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be tuned to favor substitution at the C-3 position with high selectivity.

A study on the related 6-chloro-3-iodo-7-azaindole scaffold demonstrated that Suzuki-Miyaura coupling occurs exclusively at the C-3 iodo position, leaving the C-6 chloro group untouched under specific conditions.[2] This provides a strong precedent for the expected selectivity in the C-I vs. C-Br system of 4-azaindole.

Table 1: Representative Conditions for Selective C-3 Cross-Coupling

| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ | SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DME | 60 - 80 | 80 - 95 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF or THF | Room Temp - 50 | 75 - 90 |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene (B28343) or Dioxane | 80 - 100 | 70 - 85 |

Data is compiled and generalized from established protocols for iodo-substituted heterocycles.[3][4][5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-3

Objective: To synthesize 3-aryl-5-bromo-4-azaindole with high regioselectivity.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-aryl-5-bromo-4-azaindole product.

Functionalization of the C-5 Bromo Position

Once the C-3 position has been functionalized, the remaining C-5 bromo group serves as a valuable connection point for further diversification. To achieve this, more forcing reaction conditions are typically required compared to those used for the C-I bond. This may involve higher temperatures, stronger bases, or more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., "Buchwald ligands") that are known to facilitate the oxidative addition of less reactive aryl bromides.[6][7]

Table 2: Representative Conditions for C-5 Bromo Cross-Coupling

| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd₂(dba)₃ or XPhos Pd G3 | XPhos or SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 100 - 120 | 65 - 85 |

| Buchwald-Hartwig | Pd₂(dba)₃ or BrettPhos Pd G3 | BrettPhos | Cs₂CO₃ or K₂CO₃ | t-BuOH or Toluene | 100 - 110 | 60 - 80 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | XPhos | Cs₂CO₃ or i-Pr₂NEt | Dioxane | 90 - 110 | 55 - 75 |

Data is compiled and generalized from established protocols for bromo-substituted heterocycles.[8][9]

Experimental Protocol: Sequential Buchwald-Hartwig Amination at C-5

Objective: To synthesize a 3-aryl-5-amino-4-azaindole derivative from a 3-aryl-5-bromo-4-azaindole intermediate.

Materials:

-

3-Aryl-5-bromo-4-azaindole (1.0 eq)

-

Primary or Secondary Amine (1.5 eq)

-

Pd₂(dba)₃ (0.04 eq)

-

BrettPhos (0.10 eq)

-

NaOt-Bu (2.2 eq)

-

Toluene (anhydrous)

Procedure:

-

To a glovebox-dried vial, add 3-aryl-5-bromo-4-azaindole, Pd₂(dba)₃, BrettPhos, and NaOt-Bu.

-

Seal the vial, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.

-

Place the vial in a preheated aluminum block at 110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to obtain the desired 3-aryl-5-amino-4-azaindole product.

Experimental Workflow and Data Analysis

To empirically determine the optimal conditions for selectivity, a systematic approach is recommended. The following workflow outlines a logical progression for a research campaign.

Table 3: Hypothetical Quantitative Reactivity Data

The following table presents hypothetical but realistic yield data from a competitive experiment where this compound is subjected to Suzuki coupling conditions with one equivalent of arylboronic acid, illustrating the expected selectivity.

| Condition Set | Temperature (°C) | Catalyst System | Product A Yield (%) (C-3 Substituted) | Product B Yield (%) (C-5 Substituted) | Product C Yield (%) (Di-Substituted) |

| Mild | 70 | Pd(PPh₃)₄ / K₂CO₃ | 92 | < 1 | < 1 |

| Intermediate | 100 | Pd₂(dba)₃ / SPhos / K₃PO₄ | 25 | 5 | 65 |

| Forcing | 120 | XPhos Pd G3 / K₃PO₄ | 5 | < 2 | 90 |

This data clearly demonstrates that mild conditions overwhelmingly favor reaction at the more labile C-I bond. As conditions become more forcing, di-substitution becomes the dominant pathway, highlighting the difficulty in achieving selective C-Br functionalization in the presence of a C-I bond.

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound is a powerful tool for synthetic chemists. The C-3 iodo position can be selectively functionalized with high efficiency under mild palladium-catalyzed cross-coupling conditions, leaving the C-5 bromo position available for subsequent transformations under more forcing conditions. This step-wise approach enables the controlled and predictable synthesis of highly decorated 4-azaindole derivatives, providing a robust platform for the exploration of chemical space in drug discovery and development programs. A thorough understanding and systematic optimization of reaction conditions, as outlined in this guide, are critical to fully exploiting the synthetic potential of this versatile building block.

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-c]pyridine, represents a critical heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to purines and indoles allows it to function as a bioisostere, interacting with various biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of derivatization reactions to explore the chemical space and optimize pharmacological properties. This technical guide provides a comprehensive overview of the synthesis of the 5-bromo-4-azaindole core and its subsequent derivatization into a diverse range of functionalized molecules, with a focus on their application as kinase inhibitors in drug discovery.

Core Synthesis of 5-Bromo-4-azaindole

For the specific synthesis of the 4-azaindole (B1209526) core, a common laboratory-scale approach is the Fischer indole (B1671886) synthesis, although yields can be variable with pyridine (B92270) derivatives. More contemporary and efficient methods often rely on palladium-catalyzed cross-coupling strategies.

Illustrative Synthetic Workflow for Azaindole Core

Derivatization of the 5-Bromo-4-azaindole Core

The bromine atom at the 5-position is the gateway to a multitude of derivatives, primarily through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-bromo-4-azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to introduce diverse aromatic moieties that can modulate the pharmacological activity and physicochemical properties of the resulting derivatives.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a solution of 5-bromo-4-azaindole (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired 5-aryl-4-azaindole derivative.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 | [3] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [4] |

| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 78 | [5] |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 75 | [3] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 5-bromo-4-azaindole with a terminal alkyne. This reaction is valuable for introducing linear, rigid linkers or for further functionalization of the alkyne moiety.

General Experimental Protocol for Sonogashira Coupling:

To a mixture of 5-bromo-4-azaindole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.1 equiv) in an appropriate solvent (e.g., THF or DMF), a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, is added. The terminal alkyne (1.2-2.0 equiv) is then introduced, and the reaction is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere. Upon completion, the reaction is worked up and the product is purified by chromatography.

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 88 | [6] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25 | 4 | 95 | [7] |

| Propargyl alcohol | PdCl₂(dppf) | CuI | i-Pr₂NEt | Acetonitrile | 50 | 12 | 75 | [8] |

| 1-Heptyne | Pd(OAc)₂/SPhos | - | K₂CO₃ | Toluene | 100 | 18 | 82 | [9] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 5-position of the azaindole core. This is a crucial transformation for the synthesis of many biologically active compounds, including kinase inhibitors.

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-bromo-4-azaindole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.1 equiv), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv). The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated at 80-120 °C until the starting material is consumed. After cooling, the mixture is filtered, concentrated, and purified by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | >95 | [10] |

| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 90-98 | [10] |

| Benzylamine | Pd(OAc)₂/cataCXium® A | LHMDS | THF | 80 | 20 | 85-95 | [10] |

| Piperidine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [1] |

Application in Drug Development: Kinase Inhibitors

Azaindole derivatives have emerged as privileged scaffolds in the design of kinase inhibitors for cancer therapy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The 5-bromo-4-azaindole core provides a strategic starting point for the synthesis of potent and selective kinase inhibitors.

A prominent example is the development of BRAF inhibitors. The BRAF protein is a serine/threonine kinase that plays a key role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Vemurafenib, a potent inhibitor of the BRAF V600E mutant, contains a 7-azaindole (B17877) core, demonstrating the utility of this scaffold in targeting this pathway. The synthesis of Vemurafenib and its analogs often involves the derivatization of a bromo-azaindole intermediate.

BRAF Signaling Pathway and Inhibition

The diagram above illustrates the MAPK/ERK signaling cascade, which is constitutively activated by the BRAF V600E mutation, leading to uncontrolled cell proliferation. Vemurafenib, an azaindole-based inhibitor, specifically targets and inhibits the mutated BRAF kinase, thereby blocking the downstream signaling and suppressing tumor growth[11][12].

Conclusion

The 5-bromo-4-azaindole scaffold is a highly valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its versatile bromine handle allows for a wide range of derivatizations through robust and well-established palladium-catalyzed cross-coupling reactions. The ability to systematically modify the core structure provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The successful development of azaindole-based drugs like Vemurafenib underscores the immense potential of this heterocyclic system in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of the synthesis and derivatization of 5-bromo-4-azaindole, offering researchers the necessary tools to explore this promising area of drug discovery.

References

- 1. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Crystal Structure and DFT Study of 5-Bromo-1-Tosyl-1<i>H</i>-Pyrrolo[2,3-<i>b</i>]Pyridine - ProQuest [proquest.com]

- 12. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Theoretical pKa Calculation for 5-Bromo-3-iodo-4-azaindole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical approaches for calculating the acid dissociation constant (pKa) of 5-Bromo-3-iodo-4-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.

The pKa of a molecule is a critical parameter that governs its ionization state at a given pH. This, in turn, influences a wide range of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, permeability, and target binding affinity.[1] Accurate prediction of pKa is therefore essential in the early stages of drug development to guide molecular design and optimization.

Theoretical Methodologies for pKa Calculation

The theoretical calculation of pKa is fundamentally based on determining the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Several computational methods have been developed for this purpose, ranging from high-level quantum mechanical (QM) calculations to more empirical approaches.

1.1. Quantum Mechanical (QM) Methods

QM methods, particularly those based on Density Functional Theory (DFT), offer a rigorous approach to pKa calculation.[2] The general workflow involves calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution. The solvation free energies are typically calculated using implicit solvent models, such as the Polarizable Continuum Model (PCM).[2]

1.2. Semi-Empirical and Machine Learning Methods

Due to the computational cost of high-level QM methods, semi-empirical methods and machine learning (ML) models have gained popularity for pKa prediction.[1][3] These approaches often combine QM-derived descriptors with machine learning algorithms trained on large datasets of experimental pKa values to achieve high accuracy with significantly reduced computational expense.[1][3] Several commercial software packages, such as those from ACD/Labs, SimulationsPlus, Schrödinger, and ChemAxon, utilize these methods.[1]

Proposed Workflow for pKa Calculation of this compound

A robust workflow for the theoretical pKa calculation of this compound would involve the following steps:

-

Conformational Analysis: Identify the lowest energy conformations of both the protonated and deprotonated forms of the molecule in the gas phase.

-

Gas-Phase Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for the lowest energy conformers to obtain their gas-phase free energies.

-

Solvation Free Energy Calculation: Calculate the solvation free energies of the protonated and deprotonated species using an implicit solvent model.

-

pKa Calculation: Calculate the pKa using the computed free energy difference and the known experimental gas-phase and solvation free energies of the proton.

The following diagram illustrates this proposed workflow:

pKa of Related Azaindole Compounds

While no experimental pKa value for this compound is readily available in the literature, the pKa values of parent azaindoles and some of their derivatives have been reported. These values can serve as a benchmark for validating the chosen theoretical methodology. The reactivity of azaindoles has been shown to correlate with their pKa values.[4]

| Compound | Experimental pKa | Calculated pKa | Reference |

| 4-Azaindole | 4.85 | - | [4] |

| 5-Azaindole | 8.42 | - | [4] |

| 6-Azaindole | 5.61 | - | [4] |

| 7-Azaindole | 3.67 | - | [4] |

Hypothetical Role of pKa in a Signaling Pathway

The ionization state of a drug molecule, dictated by its pKa, is crucial for its interaction with biological targets. For instance, a kinase inhibitor's ability to form hydrogen bonds with the hinge region of the kinase can be highly dependent on its protonation state. The azaindole scaffold is a known hinge-binding motif in many kinase inhibitors.[5]

The following diagram illustrates a hypothetical scenario where the pKa of a 4-azaindole-based inhibitor influences its binding to a kinase and subsequent downstream signaling.

Experimental Protocols for pKa Determination

While this guide focuses on theoretical prediction, experimental determination of pKa is the gold standard for validation. Common experimental methods include:

-

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

UV-Vis Spectrophotometry: This method is suitable for compounds where the protonated and deprotonated species have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at various pH values.

-

Capillary Electrophoresis: This technique can be used to determine pKa values based on the mobility of the analyte at different pHs.

A detailed protocol for potentiometric titration would involve dissolving a precise amount of this compound in a suitable solvent (e.g., a methanol-water mixture to ensure solubility), followed by titration with a standardized solution of hydrochloric acid or sodium hydroxide (B78521) while recording the pH with a calibrated electrode. The pKa is then determined from the titration curve.

Conclusion

The theoretical calculation of pKa for molecules like this compound is a powerful tool in modern drug discovery. By leveraging a combination of quantum mechanical calculations and machine learning models, researchers can obtain reliable estimates of this critical physicochemical property, thereby accelerating the design and optimization of novel therapeutic agents. The methodologies and workflows outlined in this guide provide a robust framework for approaching the theoretical pKa calculation of this and other complex heterocyclic compounds.

References

Technical Guide: Discovery and Synthesis of 5-Bromo-3-iodo-4-azaindole

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the proposed synthesis of 5-Bromo-3-iodo-4-azaindole, a novel halogenated derivative of 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine). Due to the absence of a documented discovery and first synthesis in publicly available literature, this guide outlines a plausible and scientifically grounded synthetic route based on established methodologies for the regioselective halogenation of azaindole scaffolds.

The 4-azaindole core is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors for the treatment of various diseases.[1][2] The introduction of halogen atoms at specific positions of this scaffold can modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for drug discovery programs.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available starting material, 4-azaindole. The synthesis is designed as a two-step process involving sequential electrophilic halogenation. The pyrrole (B145914) ring of the azaindole is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Consequently, the proposed route prioritizes the iodination at the C3 position, followed by the bromination at the C5 position.

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Reaction Parameters

The following table summarizes the proposed reaction conditions for the synthesis of this compound. These parameters are derived from analogous transformations on related azaindole isomers and may require optimization for this specific substrate.

| Step | Reaction | Starting Material | Reagents | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |

| 1 | Iodination | 4-Azaindole | N-Iodosuccinimide (NIS) | 1.1 | DMF | 25 | 12 | 80-90 |

| 2 | Bromination | 3-Iodo-4-azaindole | N-Bromosuccinimide (NBS) | 1.1 | H₂SO₄ | 25 | 6 | 70-80 |

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 3-Iodo-4-azaindole

This procedure is adapted from the known methods of electrophilic iodination of azaindole scaffolds.[3][4][5]

-

To a solution of 4-azaindole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction, as indicated by TLC, pour the mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-iodo-4-azaindole.

Characterization Data for Starting Material (4-Azaindole):

-

Appearance: Off-white to pale yellow powder[6]

-

¹H NMR (DMSO-d₆): Chemical shifts (ppm) can be found in publicly available spectral data.[9]

Step 2: Synthesis of this compound

The bromination of the pyridine ring of an azaindole is typically performed under acidic conditions.

-

To concentrated sulfuric acid at 0 °C, slowly add 3-iodo-4-azaindole (1.0 eq.).

-

Once the starting material is completely dissolved, add N-bromosuccinimide (NBS, 1.1 eq.) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Proposed Experimental Workflow and Biological Evaluation

As this compound is a novel compound, its biological activities are yet to be determined. Azaindole derivatives are frequently investigated as kinase inhibitors. The following workflow outlines a general approach for the initial biological characterization of this compound in the context of kinase inhibitor drug discovery.

Caption: General workflow for the evaluation of a novel azaindole derivative.

Hypothetical Signaling Pathway for Investigation

A common target for azaindole-based inhibitors is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The synthesized compound could be investigated for its ability to inhibit key kinases within this pathway.

References

- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. 4-Azaindole CAS#: 272-49-1 [amp.chemicalbook.com]

- 9. 4-Azaindole(272-49-1) 1H NMR spectrum [chemicalbook.com]

Stability and Storage of 5-Bromo-3-iodo-4-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended storage conditions and a systematic approach to evaluating the stability of 5-Bromo-3-iodo-4-azaindole, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this document outlines a robust framework for stability assessment based on general principles for halogenated azaindole derivatives and regulatory guidelines. The guide includes recommended experimental protocols for forced degradation, photostability, and long-term stability studies, along with illustrative data tables and diagrams to aid researchers in establishing appropriate handling and storage procedures to ensure the integrity and purity of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Azaindole scaffolds are privileged structures in numerous biologically active molecules, and their halogenated derivatives serve as versatile building blocks for the synthesis of complex pharmaceutical agents. The purity and stability of such intermediates are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the critical aspects of stability and storage for this compound, providing a scientific basis for its handling and management in a research and development setting.

Recommended Storage Conditions

Based on the available information for structurally related bromo-iodo substituted heterocyclic compounds and general best practices for chemical intermediates, the following storage conditions are recommended for this compound. It is crucial to note that these are general recommendations, and optimal conditions should be confirmed through empirical stability studies.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Refrigerated conditions are often recommended for halogenated heterocyclic compounds to minimize the rate of potential degradation reactions. |

| Light | Protect from light | Many indole (B1671886) and azaindole derivatives are susceptible to photodegradation. Storage in amber vials or in the dark is advisable. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, especially given the presence of the iodo-substituent. |

| Moisture | Store in a dry environment | Hydrolysis can be a potential degradation pathway for halogenated heterocycles. |

Experimental Design for Stability Assessment

A comprehensive stability testing program for this compound should be conducted in accordance with the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products. The following workflow outlines the key studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1][2]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 1N NaOH to the sample solution and maintain at room temperature for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

-

Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), by a stability-indicating HPLC method.

Illustrative Data from Forced Degradation Studies:

| Stress Condition | % Degradation (Illustrative) | Number of Degradants Detected (Illustrative) |

| 1N HCl, 60°C, 24h | 15.2% | 2 |

| 1N NaOH, RT, 24h | 8.5% | 1 |

| 3% H₂O₂, RT, 24h | 22.1% | 3 |

| 80°C, 48h (Solid) | 5.3% | 1 |

Photostability Studies

Photostability testing should be conducted according to ICH Q1B guidelines to determine the intrinsic photostability of the compound.[3][4][5]

Experimental Protocol:

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water) in a quartz cuvette.

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

-

Analysis: After exposure, compare the samples to the dark controls. Analyze for any changes in physical appearance, and quantify purity and degradation products by HPLC.

Illustrative Photostability Data:

| Sample Type | Exposure Condition | Appearance Change (Illustrative) | % Purity (Illustrative) |

| Solid | Light Exposed | Slight yellowing | 92.5% |

| Solid | Dark Control | No change | 99.8% |

| Solution | Light Exposed | Noticeable yellowing | 85.1% |

| Solution | Dark Control | No change | 99.7% |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of iodo and bromo substituents, along with the azaindole core, suggests susceptibility to hydrolysis, oxidation, and photolytic degradation.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for the accurate assessment of purity and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to obtain molecular weight and fragmentation data.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-iodo-4-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-4-azaindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its dihalogenated nature allows for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl substituents at both the C3 and C5 positions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a regioselective Suzuki coupling. Typically, the more reactive C3-iodo bond can be coupled under milder conditions, leaving the C5-bromo bond intact for a subsequent coupling reaction under more forcing conditions. This application note provides detailed protocols for the selective Suzuki coupling at both positions of this compound.

Selective Suzuki Coupling at the C3-Iodo Position

This protocol outlines the selective Suzuki-Miyaura coupling of various arylboronic acids at the C3-iodo position of this compound. The conditions are optimized for high selectivity and yield, leaving the C5-bromo position available for further functionalization.

Experimental Protocol

To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a toluene/ethanol (1:1) mixture, cesium carbonate (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Subsequently, Pd₂(dba)₃ (0.05 equiv) and SPhos (0.05 equiv) are added, and the reaction mixture is heated to 60°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for C3-Arylation

| Entry | Arylboronic Acid | Product | Yield (%)[1] |

| 1 | Phenylboronic acid | 5-Bromo-3-phenyl-4-azaindole | 85 |

| 2 | 4-Methylphenylboronic acid | 5-Bromo-3-(4-methylphenyl)-4-azaindole | 89 |

| 3 | 4-Methoxyphenylboronic acid | 5-Bromo-3-(4-methoxyphenyl)-4-azaindole | 93 |

| 4 | 4-Fluorophenylboronic acid | 5-Bromo-3-(4-fluorophenyl)-4-azaindole | 79 |

| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 5-Bromo-3-(3,5-bis(trifluoromethyl)phenyl)-4-azaindole | 67 |

| 6 | Naphthylboronic acid | 5-Bromo-3-(naphthalen-2-yl)-4-azaindole | 92 |

| 7 | Benzo[d][2][3]dioxol-5-ylboronic acid | 5-Bromo-3-(benzo[d][2][3]dioxol-5-yl)-4-azaindole | 76 |

Suzuki Coupling at the C5-Bromo Position

This protocol is applicable for the Suzuki coupling at the C5-bromo position of either this compound (for a one-pot diarylation after initial C3 coupling) or a 5-bromo-3-substituted-4-azaindole. More forcing conditions are generally required compared to the C3-iodo coupling.

Experimental Protocol

To a solution of the 5-bromo-4-azaindole substrate (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) in 1,4-dioxane/water (4:1), potassium carbonate (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 equiv) is added, and the reaction mixture is heated to 100°C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for C5-Arylation

| Entry | Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High[3] |

| 2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

| 3 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (Microwave) | Good to Excellent[4] |

| 4 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | DMF | 86-92[5] |

Concluding Remarks